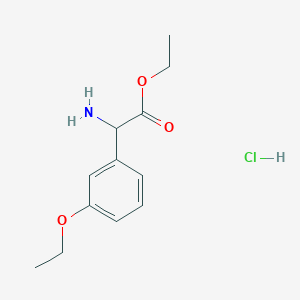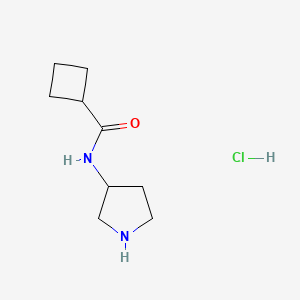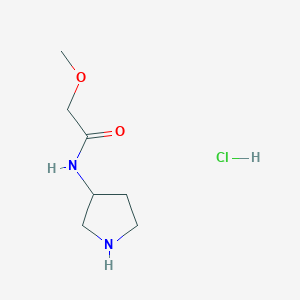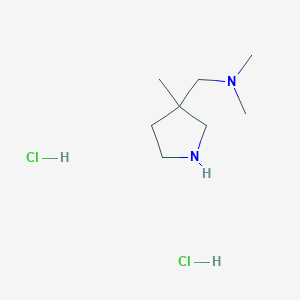
Methyl 1-benzyl-3-(2-methoxy-2-oxoethyl)-3-pyrrolidinecarboxylate
Overview
Description
Methyl 1-benzyl-3-(2-methoxy-2-oxoethyl)-3-pyrrolidinecarboxylate, also known as MBOP, is a synthetic compound that was first synthesized in the laboratory in the late 1990s. MBOP has a variety of applications in scientific research and has been used in a variety of laboratory experiments. It is a potent inhibitor of enzymes involved in the synthesis of fatty acids and can be used to study the metabolic pathways of these compounds. MBOP is also used as a fluorescent marker in certain cell-based assays.
Scientific Research Applications
Methyl 1-benzyl-3-(2-methoxy-2-oxoethyl)-3-pyrrolidinecarboxylate has been used in a variety of scientific research applications. It has been used as a fluorescent marker in cell-based assays, as well as a potent inhibitor of enzymes involved in the synthesis of fatty acids. It has also been used in studies of the metabolism of fatty acids and to study the mechanisms of action of certain drugs. Additionally, Methyl 1-benzyl-3-(2-methoxy-2-oxoethyl)-3-pyrrolidinecarboxylate has been used in studies of the regulation of gene expression and in studies of the regulation of signal transduction pathways.
Mechanism Of Action
Methyl 1-benzyl-3-(2-methoxy-2-oxoethyl)-3-pyrrolidinecarboxylate is a potent inhibitor of enzymes involved in the synthesis of fatty acids. It binds to the active site of these enzymes, preventing them from catalyzing the reaction. This inhibition of the synthesis of fatty acids has been shown to have a variety of effects on the metabolism of cells.
Biochemical and Physiological Effects
Methyl 1-benzyl-3-(2-methoxy-2-oxoethyl)-3-pyrrolidinecarboxylate has been shown to have a variety of effects on the biochemical and physiological processes of cells. It has been shown to inhibit the synthesis of fatty acids, which can lead to changes in the metabolism of cells. Additionally, Methyl 1-benzyl-3-(2-methoxy-2-oxoethyl)-3-pyrrolidinecarboxylate has been shown to alter the expression of certain genes, as well as the activity of certain signal transduction pathways.
Advantages And Limitations For Lab Experiments
The use of Methyl 1-benzyl-3-(2-methoxy-2-oxoethyl)-3-pyrrolidinecarboxylate in laboratory experiments has several advantages. It is a relatively easy compound to synthesize and is relatively stable, making it suitable for use in a variety of experiments. Additionally, it is a potent inhibitor of enzymes involved in the synthesis of fatty acids, making it useful for studying the metabolism of these compounds. However, Methyl 1-benzyl-3-(2-methoxy-2-oxoethyl)-3-pyrrolidinecarboxylate also has certain limitations. It is not suitable for use in certain types of experiments, such as those involving the detection of small molecules. Additionally, it can be toxic to certain cell types, making it unsuitable for use in certain experiments.
Future Directions
The use of Methyl 1-benzyl-3-(2-methoxy-2-oxoethyl)-3-pyrrolidinecarboxylate in scientific research has the potential to provide valuable insights into the metabolism of fatty acids and the regulation of gene expression and signal transduction pathways. Additionally, further research into the effects of Methyl 1-benzyl-3-(2-methoxy-2-oxoethyl)-3-pyrrolidinecarboxylate on the metabolism of cells could lead to the development of new therapeutic agents. Additionally, further research into the use of Methyl 1-benzyl-3-(2-methoxy-2-oxoethyl)-3-pyrrolidinecarboxylate as a fluorescent marker could lead to the development of more effective cell-based assays. Finally, further research into the synthesis of Methyl 1-benzyl-3-(2-methoxy-2-oxoethyl)-3-pyrrolidinecarboxylate could lead to the development of more efficient and cost-effective methods of production.
properties
IUPAC Name |
methyl 1-benzyl-3-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-20-14(18)10-16(15(19)21-2)8-9-17(12-16)11-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWDLITXDVOCOBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1(CCN(C1)CC2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-benzyl-3-(2-methoxy-2-oxoethyl)pyrrolidine-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N,N-Dimethyl(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methanamine dihydrochloride](/img/structure/B1486091.png)
![1-(4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-3-pyrrolidinol dihydrochloride](/img/structure/B1486092.png)
![Dimethyl tetrahydropyrrolo[3,4-c]pyrrole-3a,6a(1H,4H)-dicarboxylate dihydrochloride](/img/structure/B1486093.png)
![Diethyl tetrahydropyrrolo[3,4-c]pyrrole-3a,6a(1H,4H)-dicarboxylate dihydrochloride](/img/structure/B1486095.png)
![N-Ethyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-1-ethanamine dihydrochloride](/img/structure/B1486099.png)
![2-(1-Pyrrolidinylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B1486100.png)


![1-(5,6,7,8-Tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-pyrrolidinol dihydrochloride](/img/structure/B1486103.png)
